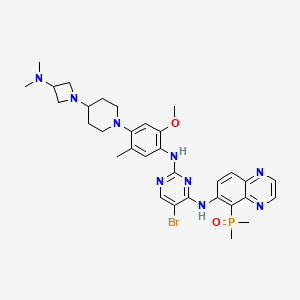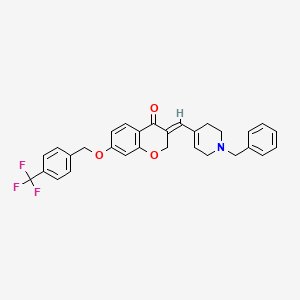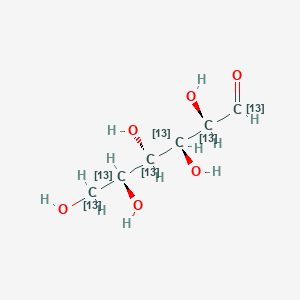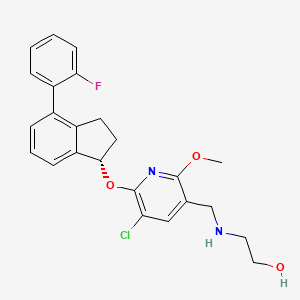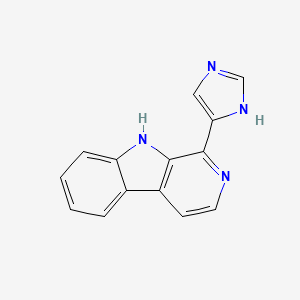
Ido1/tdo-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1/tdo-IN-4 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting these enzymes, this compound has shown potential in the treatment of various diseases, including cancer, depression, and autoimmune disorders .
Méthodes De Préparation
The synthesis of Ido1/tdo-IN-4 involves several steps. One common method includes the formation of hydrogen bonds with IDO1 and π-π stacking interactions with TDO . The synthetic route typically involves the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol (MeOH) for dissolving and diluting the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Ido1/tdo-IN-4 undergoes various chemical reactions, including oxidation and reduction. The compound forms hydrogen bonds with IDO1 and π-π stacking interactions with TDO . Common reagents used in these reactions include molecular dioxygen for oxidation and reducing agents for reduction. The major products formed from these reactions are typically stable complexes with the target enzymes, which inhibit their activity .
Applications De Recherche Scientifique
Ido1/tdo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tryptophan metabolism. In biology and medicine, it has shown promise in cancer immunotherapy by reversing immunosuppression in the tumor microenvironment . The compound is also being researched for its potential in treating depression and autoimmune disorders . Additionally, it has applications in the study of metabolic diseases and infectious diseases .
Mécanisme D'action
The mechanism of action of Ido1/tdo-IN-4 involves the inhibition of IDO1 and TDO enzymes. These enzymes catalyze the conversion of tryptophan to kynurenine, a pathway that plays a role in immunosuppression . By inhibiting these enzymes, this compound reduces the levels of kynurenine, thereby enhancing immune responses and reducing tumor growth . The molecular targets of this compound include the active sites of IDO1 and TDO, where it forms stable complexes that inhibit their activity .
Comparaison Avec Des Composés Similaires
Ido1/tdo-IN-4 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include epacadostat, which primarily inhibits IDO1, and other IDO1 inhibitors like indoximod and navoximod . this compound’s ability to inhibit both IDO1 and TDO makes it more versatile in targeting tryptophan metabolism pathways . This dual inhibition can potentially lead to more effective treatments for diseases where both enzymes play a role.
Propriétés
Formule moléculaire |
C14H10N4 |
|---|---|
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H10N4/c1-2-4-11-9(3-1)10-5-6-16-14(13(10)18-11)12-7-15-8-17-12/h1-8,18H,(H,15,17) |
Clé InChI |
HUTBKGSJEGKJBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CN=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
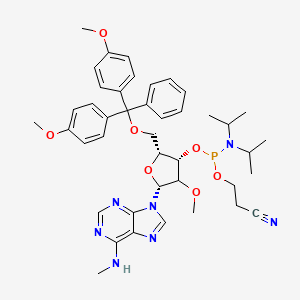
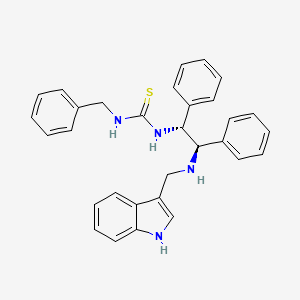
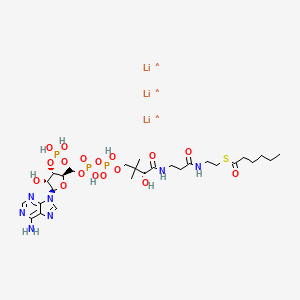
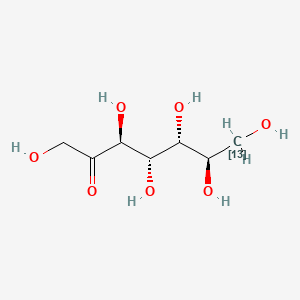
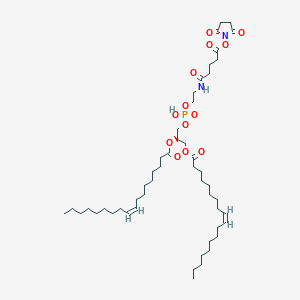
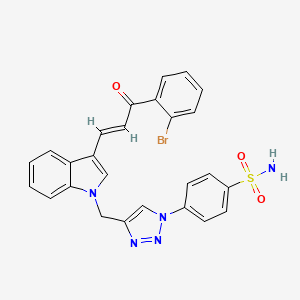
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
